4-(3,4-Diethoxypyrrolidin-1-yl)piperidine
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Overview
Description
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
A study by Mani et al. (2014) presented the synthesis of 2-hydroxypyrrolidine/piperidine derivatives through a FeCl3-catalyzed C-N coupling reaction between cyclic ethers and heterocyclic amines. This methodology provides a pathway for the generation of novel piperidine derivatives, which could have further applications in the synthesis of complex organic molecules (Mani et al., 2014).
Antimicrobial and Larvicidal Activities
Research conducted by Suresh et al. (2016) explored the synthesis of various 2-hydroxypyrrolidine/piperidine derivatives and their potential antibacterial and larvicidal activities. These compounds showed significant inhibition against certain bacterial strains and displayed larvicidal effects against specific mosquito species, highlighting their potential as antimicrobial and pest control agents (Suresh et al., 2016).
Corrosion Inhibition
A study by Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, the study provided insights into the efficacy of these compounds as corrosion inhibitors, which could have implications for their application in protecting metal surfaces in various industrial settings (Kaya et al., 2016).
Antiproliferative Effects on Human Leukemic Cells
Research by Kumar et al. (2014) on the synthesis and antiproliferative effect of novel 4-thiazolidinone-, pyridine- and piperazine-based conjugates on human leukemic cells demonstrated potential therapeutic applications in the treatment of leukemia. This work exemplifies the utility of piperidine derivatives in medicinal chemistry for developing new cancer treatments (Kumar et al., 2014).
Properties
IUPAC Name |
4-(3,4-diethoxypyrrolidin-1-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-3-16-12-9-15(10-13(12)17-4-2)11-5-7-14-8-6-11/h11-14H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIZXSWYYYMJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.